molecular formula C18H17ClN4O2S B2792733 N-(4-chlorophenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide CAS No. 1105228-05-4

N-(4-chlorophenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Cat. No.: B2792733
CAS No.: 1105228-05-4
M. Wt: 388.87
InChI Key: ZHSKKCHPEUADFK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry research, particularly in the development of novel analgesic agents. Its design incorporates a 1,3,4-oxadiazole scaffold linked to a piperidine carboxamide, a structural motif known to confer bioactive properties. The compound is primarily investigated for its potent and selective antagonistic activity against the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a primary sensor for environmental cold and is a well-validated non-opioid target for pain management. By selectively inhibiting TRPM8, this compound provides researchers with a valuable pharmacological tool to probe the mechanisms of cold sensation, cold-allodynia in neuropathic pain states , and migraine pathways. Its utility extends to oncology research, where TRPM8 modulation is being explored for its role in cancer cell proliferation and survival, for instance in prostate and breast cancer models . The integration of the thiophene and oxadiazole heterocycles is a strategic feature to optimize drug-like properties, including metabolic stability and binding affinity. This makes the compound a critical asset for lead optimization studies, target validation, and in vitro pharmacological profiling within neuroscience and oncology research programs.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2S/c19-13-5-7-14(8-6-13)20-18(24)23-9-1-3-12(11-23)16-21-22-17(25-16)15-4-2-10-26-15/h2,4-8,10,12H,1,3,9,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSKKCHPEUADFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=C(C=C2)Cl)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide, identified by its CAS number 1105228-05-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H17ClN4O2SC_{18}H_{17}ClN_{4}O_{2}S, with a molecular weight of approximately 388.9 g/mol. The structure features a piperidine ring substituted with a 4-chlorophenyl group and a thiophene-linked oxadiazole moiety, which is significant for its biological properties.

PropertyValue
CAS Number 1105228-05-4
Molecular Formula C18H17ClN4O2SC_{18}H_{17}ClN_{4}O_{2}S
Molecular Weight 388.9 g/mol

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit promising anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. In vitro evaluations revealed that certain oxadiazole derivatives can induce apoptosis in cancer cells through mechanisms involving the upregulation of p53 and activation of caspase pathways .

A specific study highlighted that oxadiazole derivatives demonstrated IC50 values in the micromolar range against breast cancer (MCF-7) and melanoma (SK-MEL-2) cell lines, suggesting their potential as effective anticancer agents. Notably, the introduction of electron-withdrawing groups in the oxadiazole structure enhanced antitumor activity .

Antimicrobial Activity

The compound's oxadiazole core is associated with various antimicrobial activities. Research has shown that several oxadiazole derivatives exhibit potent antibacterial and antifungal effects against pathogens such as Staphylococcus aureus and Candida albicans. The mode of action typically involves disruption of microbial cell membranes or inhibition of critical metabolic pathways .

A comparative study on related compounds found that certain derivatives displayed minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against specific bacterial strains, indicating strong antimicrobial efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of apoptotic pathways through p53 signaling.
  • Cell Cycle Arrest : Certain analogs have been shown to cause G0-G1 phase arrest in cancer cells.
  • Antimicrobial Mechanisms : Disruption of cell wall synthesis and membrane integrity in bacteria and fungi.

Study on Anticancer Properties

In a study examining the cytotoxic effects of various oxadiazole derivatives on MCF-7 cells, it was found that compounds with similar structural features to this compound exhibited significant growth inhibition with IC50 values ranging from 0.65 to 2.41 μM . Flow cytometry analysis confirmed that these compounds effectively arrested the cell cycle at the G0-G1 phase.

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of oxadiazole derivatives reported that specific compounds inhibited Mycobacterium bovis BCG effectively in both active and dormant states. The binding affinity to key enzymes was evaluated using molecular docking studies, revealing strong interactions that could lead to effective therapeutic strategies against tuberculosis .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds containing the oxadiazole structure exhibit promising anticancer properties. Specifically, the introduction of oxadiazole derivatives has been shown to enhance the antiproliferative activity against various cancer cell lines:

  • Mechanism of Action : The compound's anticancer effects are primarily attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. Research indicates that it may disrupt cell cycle progression and promote cell death through the activation of caspases, which are crucial for the apoptotic pathway .
  • Case Studies : In vitro studies have shown that derivatives similar to N-(4-chlorophenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide exhibit IC50 values in the micromolar range against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) . For instance, certain oxadiazole derivatives achieved IC50 values as low as 0.19 μM against MCF-7 cells.

Antimicrobial Properties

In addition to anticancer applications, compounds featuring the piperidine and oxadiazole frameworks have demonstrated notable antimicrobial activity:

  • Broad-Spectrum Activity : Research has indicated that these compounds possess inhibitory effects against a range of bacterial strains. The presence of electron-withdrawing groups on the aromatic ring enhances their antibacterial potency .
  • Mechanism : The antimicrobial mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound:

Substituent Effect on Activity
Chlorine at para positionIncreases lipophilicity and enhances cellular uptake
Oxadiazole ringContributes to increased anticancer activity and selectivity
Thiophene groupEnhances interaction with biological targets

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogs with Modified Aromatic Substituents (Propanamide Series)

Compounds 7a–7k (–2) share a 1,3,4-oxadiazole-piperidine scaffold but differ in the propanamide substituents. Key examples include:

Compound R Group (Propanamide) Molecular Formula Yield (%) Melting Point (°C) Molecular Weight (g/mol)
7a Phenyl C₂₂H₂₃ClN₄O₄S₂ 75 71–73 507
7b 3-Methylphenyl C₂₃H₂₅ClN₄O₄S₂ 72 79–81 521
7c 2,3-Dimethylphenyl C₂₄H₂₇ClN₄O₄S₂ 70 81–83 535
7k 2-Ethylphenyl C₂₄H₂₇ClN₄O₄S₂ 78 66–68 535

Key Findings :

  • Substituent Effects : Methyl or ethyl groups on the phenyl ring (e.g., 7b, 7c, 7k) increase molecular weight and slightly elevate melting points compared to unsubstituted 7a .
  • Yield Trends : Bulkier substituents (e.g., 2,3-dimethyl in 7c) correlate with marginally lower yields, likely due to steric hindrance during synthesis.

Analogs with Heterocyclic Variations

Pyridine-Substituted Oxadiazole ()

Compound : N-(4-chlorophenyl)-3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]propanamide

  • Structure : Replaces thiophene with pyridin-4-yl.
  • Molecular Formula : C₁₆H₁₃ClN₄O₂S (MW: 360.8 g/mol).
  • Key Differences :
    • Reduced molecular weight due to absence of piperidine and sulfonyl groups.
    • Pyridine’s basic nitrogen may enhance solubility but reduce lipophilicity compared to thiophene .
Thiadiazole-Based Analog ()

Compound : 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

  • Structure : Features a 1,3,4-thiadiazole ring instead of oxadiazole and a pyrrolidine core.
  • Molecular Formula : C₁₇H₁₈FN₃O₂S (MW: 347.4 g/mol).
  • Key Differences: Thiadiazole’s sulfur atom may alter electronic properties and binding kinetics.

Bioactive Oxadiazole Derivatives ()

Compounds such as (2E)-3-(4-Chlorophenyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)but-2-enamide demonstrate:

  • Anticonvulsant Activity : Effective in maximal electroshock (MES) and pentylenetetrazole tests.
  • Structure-Activity Relationship (SAR) :
    • Halogen (Cl) and methoxy groups on aromatic rings enhance anticonvulsant effects.
    • The oxadiazole ring’s rigidity likely improves target engagement .

Critical Analysis of Structural Modifications

  • Thiophene vs. Pyridine : Thiophene’s sulfur atom may improve membrane permeability, whereas pyridine could enhance solubility.
  • Chlorophenyl vs. Fluorophenyl : Chlorine’s larger atomic size may increase steric effects, while fluorine’s electronegativity improves binding specificity.
  • Piperidine vs.

Q & A

Basic: What are the optimal synthetic routes for N-(4-chlorophenyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide?

Answer:
The synthesis involves multi-step organic reactions:

Cyclization of precursors : Use phosphorus oxychloride (POCl₃) to facilitate oxadiazole ring formation from thiophene-2-carboxylic acid hydrazide derivatives .

Piperidine coupling : React the oxadiazole intermediate with a piperidine derivative under reflux in polar aprotic solvents (e.g., DMF or ethanol) to form the piperidine-oxadiazole core .

Carboxamide functionalization : Introduce the 4-chlorophenyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous dichloromethane .

Purification : Optimize yield (typically 60-75%) using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: How can spectroscopic methods confirm the structural integrity of this compound?

Answer:

  • 1H/13C NMR : Identify aromatic protons (δ 7.2-8.1 ppm for thiophene and chlorophenyl groups) and piperidine CH₂/CH signals (δ 1.5-3.5 ppm). Carboxamide NH appears as a broad singlet (~δ 9.5 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C₁₉H₁₆ClN₅O₂S; calculated [M+H⁺]⁺ = 442.0732) .

Basic: What in vitro assays are suitable for evaluating its biological activity?

Answer:

  • Enzyme inhibition : Screen against kinases or proteases using fluorometric/colorimetric assays (e.g., ATPase activity for kinases) .
  • Antimicrobial activity : Perform microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : Use MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

Substituent variation : Synthesize analogs with:

  • Halogen replacements (e.g., -Br, -F instead of -Cl on the phenyl ring) .
  • Heterocycle modifications (e.g., replacing thiophene with furan or pyridine) .

Biological testing : Compare activity across analogs to identify critical functional groups (e.g., chlorophenyl enhances lipophilicity and target binding) .

Computational modeling : Use molecular docking to correlate substituent effects with binding affinity to targets (e.g., enzyme active sites) .

Advanced: How to resolve contradictions in reported biological data for structurally similar compounds?

Answer:

  • Reproduce assays : Standardize protocols (e.g., cell line passage number, serum concentration) to eliminate variability .
  • Purity validation : Re-analyze conflicting compounds via HPLC (>95% purity) to rule out impurities .
  • Mechanistic studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to directly measure binding constants .

Advanced: What computational strategies predict the compound’s target and binding mode?

Answer:

Molecular docking : Employ AutoDock Vina or Schrödinger Suite to simulate interactions with potential targets (e.g., kinases). Focus on hydrogen bonds between the carboxamide and catalytic lysine residues .

Pharmacophore modeling : Identify essential features (e.g., oxadiazole as a hydrogen bond acceptor) using MOE or Phase .

MD simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å) in explicit solvent .

Advanced: What strategies improve the compound’s pharmacokinetic profile?

Answer:

  • LogP optimization : Introduce polar groups (e.g., -OH, -NH₂) to reduce hydrophobicity (target LogP ~2-3) while maintaining permeability .
  • Metabolic stability : Test in liver microsomes; block labile sites (e.g., methylate piperidine to prevent oxidation) .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction; modify substituents to lower binding .

Advanced: How to analyze the impact of stereochemistry on activity?

Answer:

Chiral resolution : Separate enantiomers via chiral HPLC (Chiralpak AD-H column) .

X-ray crystallography : Determine absolute configuration and compare with activity data (e.g., R-enantiomer may show higher potency) .

Stereoselective synthesis : Use asymmetric catalysis (e.g., Jacobsen’s catalyst) to prepare enantiopure derivatives .

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